1H-Pyrrolo[2,3-b]pyridin-1-amine
Overview
Description
“1H-Pyrrolo[2,3-b]pyridin-1-amine” is a compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .
Synthesis Analysis
The synthesis of “1H-Pyrrolo[2,3-b]pyridin-1-amine” derivatives has been reported in several studies . For instance, one study reported the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular structure of “1H-Pyrrolo[2,3-b]pyridin-1-amine” consists of a pyrrole ring fused to a pyridine . The structure-based design strategy has been utilized to design 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors .
Chemical Reactions Analysis
The chemical reactions involving “1H-Pyrrolo[2,3-b]pyridin-1-amine” have been studied in the context of its derivatives . For example, one study reported the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR .
Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitors
1H-Pyrrolo[2,3-b]pyridine derivatives have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting them is an attractive strategy for cancer therapy . For example, compound 4h, a derivative of 1H-Pyrrolo[2,3-b]pyridin-1-amine, exhibited potent FGFR inhibitory activity .
Breast Cancer Treatment
In vitro studies have shown that compound 4h inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
PI3K Inhibitor
1H-Pyrrolo[2,3-b]pyridine derivatives may interact with proteins such as PI3K, a key regulator in growth, progression, survival, metabolism, protein synthesis, and angiogenesis of breast cancer .
TNIK Inhibition
1H-Pyrrolo[2,3-b]pyridine scaffold was found to have high inhibition on TNIK . TNIK is a kinase involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Antileishmanial Efficacy
Although not directly related to 1H-Pyrrolo[2,3-b]pyridin-1-amine, uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives, which share a similar pyrrolopyridine core, were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
Mechanism of Action
- Abnormal activation of FGFR signaling due to mutations or amplifications is associated with various cancers .
Target of Action: FGFRs
Mode of Action: Inhibition of FGFRs
Biochemical Pathways: Downstream Effects
Result of Action: Molecular and Cellular Effects
Action Environment: Environmental Factors
Future Directions
properties
IUPAC Name |
pyrrolo[2,3-b]pyridin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-10-5-3-6-2-1-4-9-7(6)10/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDJLEIIKHBILS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90411282 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90411282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-b]pyridin-1-amine | |
CAS RN |
161264-46-6 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90411282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.